![molecular formula C17H19N5O2 B5672858 3-{1-[4-(2-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5672858.png)
3-{1-[4-(2-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Oxazolidinones, including compounds with the piperazinyl moiety substituted with a six-membered heteroaromatic ring, have been synthesized to evaluate their antibacterial properties. Among these, compounds exhibiting MIC values ≤ 2 µg/mL versus selected gram-positive pathogens have been discovered across pyridine, pyridazine, and pyrimidine structural classes, indicating a broad spectrum of activity and potential for further development into antibacterial agents (Tucker et al., 1998).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives has been extensively studied, showing variations in the substitution pattern on the oxazolidinone nucleus significantly affect their antibacterial activity and pharmacological profile. Crystal structures of related compounds have shown that molecular conformations, such as the shape of the piperidinyl ring and deviations of the 1,3-oxazolidinyl ring from planarity, play a crucial role in their biological activity (Souza et al., 2013).
Chemical Reactions and Properties
The reactivity of oxazolidinone compounds often involves nucleophilic substitution reactions, heterocyclization, and cyclocondensation processes, leading to the formation of structurally diverse derivatives with enhanced antibacterial activities. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives illustrates the versatility of oxazolidinone chemistry in generating novel heterocyclic compounds with potential biological activities (Davoodnia et al., 2008).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives, such as solubility, melting point, and stability, are critical for their pharmacokinetic profile and efficacy as antibacterial agents. These properties are influenced by the nature and position of substituents on the oxazolidinone nucleus and the heteroaromatic ring.
Chemical Properties Analysis
Oxazolidinone derivatives exhibit a range of chemical properties, including their ability to form hydrogen bonds and participate in π-π interactions, which are crucial for their binding to bacterial ribosomes and inhibition of protein synthesis. The chemical versatility of the oxazolidinone scaffold allows for the design of compounds with targeted antibacterial activities against resistant strains (Romeo et al., 2018).
properties
IUPAC Name |
3-[1-(4-pyridin-2-ylpyrimidin-2-yl)piperidin-4-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-17-22(11-12-24-17)13-5-9-21(10-6-13)16-19-8-4-15(20-16)14-3-1-2-7-18-14/h1-4,7-8,13H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHGLIHZAXKKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOC2=O)C3=NC=CC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[4-(2-Pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.